Cas no 335403-49-1 (8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
335403-49-1 structure
Product Name:8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:335403-49-1
MF:C17H21N5O2
MW:327.380943059921
CID:5996558
Update Time:2025-05-21

8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-(ethylamino)-1,3-dimethyl-7-phenethyl-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 8-(ethylamino)-3,7-dihydro-1,3-dimethyl-7-(2-phenylethyl)-
    • Inchi: 1S/C17H21N5O2/c1-4-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19)
    • InChI Key: RGAMYIIPBGRRCY-UHFFFAOYSA-N
    • SMILES: N1(CCC2=CC=CC=C2)C2=C(N(C)C(=O)N(C)C2=O)N=C1NCC

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 529.7±60.0 °C(Predicted)
  • pka: 2?+-.0.70(Predicted)

8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-(Ethylamino)-1,3-Dimethyl-7-(2-Phenylethyl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione: A Comprehensive Overview

8-(Ethylamino)-1,3-Dimethyl-7-(2-Phenylethyl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione is a complex organic compound with the CAS number 335403-49-1. This compound belongs to the class of purine derivatives and has garnered significant attention in recent years due to its potential applications in the pharmaceutical and biotechnological industries. The structure of this compound is characterized by a purine ring system with multiple substituents, including ethylamino and phenylethyl groups. These substituents contribute to its unique chemical properties and biological activities.

The synthesis of 8-(Ethylamino)-1,3-Dimethyl-7-(2-Phenylethyl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione involves a series of intricate chemical reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on using green chemistry principles to minimize environmental impact while maintaining high efficiency. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and enhance product quality.

One of the most promising aspects of this compound is its potential as a biological active agent. Preclinical studies have demonstrated that 8-(Ethylamino)-1,3-Dimethyl-7-(2-Phenylethyl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione exhibits potent antiproliferative activity against various cancer cell lines. This activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Furthermore, recent research has highlighted its potential as a neuroprotective agent, showing promising results in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The pharmacokinetic properties of this compound have also been extensively studied. Results indicate that it has favorable absorption and bioavailability profiles when administered orally. This makes it an attractive candidate for drug development programs targeting chronic diseases that require long-term therapy. Additionally, studies on its metabolic pathways have provided insights into potential drug-drug interactions and toxicity risks.

In terms of therapeutic applications, 8-(Ethylamino)-1,3-Dimethyl-7-(2-Phenylethyl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione has shown potential in the treatment of inflammatory disorders, particularly those involving chronic inflammation such as arthritis and inflammatory bowel disease (IBD). Its anti-inflammatory effects are mediated through modulation of key inflammatory cytokines and signaling pathways.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided valuable insights into its binding affinity with various therapeutic targets such as kinases and receptors. For example, molecular dynamics simulations have revealed that the ethylamino group plays a critical role in stabilizing interactions with target proteins.

The development of analytical methods for the characterization and quality control of 8-(Ethylamino)-1,N-Dimethylpurine derivatives has also been a focus area for researchers. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a robust technique for accurate quantification and structural elucidation of this compound. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the stereochemistry and purity of synthesized samples.

Despite its promising properties and potential applications in medicine and biotechnology,8-(Ethylamino)-1,N-Dimethylpurine derivatives require further preclinical testing to fully understand their safety profile and efficacy in humans. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of this compound into clinical practice.

In conclusion,8-(Ethylamino)-1,N-Dimethylpurine derivatives represent a significant advancement in the field of medicinal chemistry. With ongoing research focusing on optimizing its synthesis methods improving its pharmacokinetic properties,and exploring new therapeutic applications,this compound holds great promise for addressing unmet medical needs across various disease areas.

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